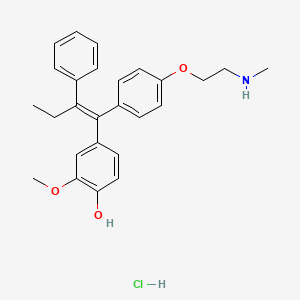
N-Demethyl-3-methoxy-4-hydroxytamoxifen Hydrochloride (E,Z mixture)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Demethyl-3-methoxy-4-hydroxytamoxifen Hydrochloride (E,Z mixture): is a chemical compound with the molecular formula C26H30ClNO3 and a molecular weight of 439.97 g/mol . This compound is a derivative of tamoxifen, a well-known selective estrogen receptor modulator (SERM) used in the treatment of breast cancer . The compound exists as a mixture of E and Z isomers, which can influence its chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Demethyl-3-methoxy-4-hydroxytamoxifen Hydrochloride involves several steps, starting from tamoxifen or its derivatives. The key steps typically include:
N-Demethylation: This step involves the removal of a methyl group from the nitrogen atom of tamoxifen. Common reagents for this reaction include .
Methoxylation: Introduction of a methoxy group (-OCH3) at the 3-position of the aromatic ring. This can be achieved using .
Hydroxylation: Introduction of a hydroxyl group (-OH) at the 4-position of the aromatic ring. This step often involves such as or .
Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid .
Industrial Production Methods
Industrial production of N-Demethyl-3-methoxy-4-hydroxytamoxifen Hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-Demethyl-3-methoxy-4-hydroxytamoxifen Hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl or methoxy groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium periodate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-Demethyl-3-methoxy-4-hydroxytamoxifen Hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Demethyl-3-methoxy-4-hydroxytamoxifen Hydrochloride involves its interaction with estrogen receptors. The compound binds to estrogen receptors, modulating their activity and influencing the transcription of estrogen-responsive genes. This modulation can inhibit the proliferation of estrogen-dependent cancer cells, making it a potential therapeutic agent in breast cancer treatment .
Comparison with Similar Compounds
N-Demethyl-3-methoxy-4-hydroxytamoxifen Hydrochloride can be compared with other tamoxifen derivatives:
Tamoxifen: The parent compound, widely used in breast cancer treatment.
4-Hydroxytamoxifen: Another active metabolite of tamoxifen with potent anti-estrogenic effects.
N-Desmethyltamoxifen: A metabolite formed by the demethylation of tamoxifen.
The uniqueness of N-Demethyl-3-methoxy-4-hydroxytamoxifen Hydrochloride lies in its specific modifications, which can influence its binding affinity to estrogen receptors and its overall biological activity .
Properties
Molecular Formula |
C26H30ClNO3 |
|---|---|
Molecular Weight |
440.0 g/mol |
IUPAC Name |
2-methoxy-4-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol;hydrochloride |
InChI |
InChI=1S/C26H29NO3.ClH/c1-4-23(19-8-6-5-7-9-19)26(21-12-15-24(28)25(18-21)29-3)20-10-13-22(14-11-20)30-17-16-27-2;/h5-15,18,27-28H,4,16-17H2,1-3H3;1H/b26-23+; |
InChI Key |
WZCYQXAQEQRARN-VQSOISJUSA-N |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)OCCNC)\C2=CC(=C(C=C2)O)OC)/C3=CC=CC=C3.Cl |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OCCNC)C2=CC(=C(C=C2)O)OC)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


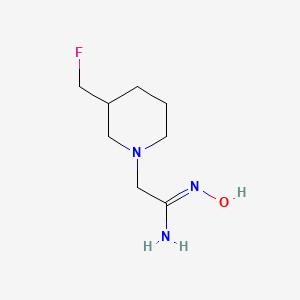

![2-amino-6,7-dihydro-5H-[1,3]thiazolo[4,5-c]pyridin-4-one](/img/structure/B13426584.png)


![7-[(2S,4aS,5S,7aS)-2-(1,1-difluoropentyl)-2-hydroxy-6-oxo-3,4,4a,5,7,7a-hexahydrocyclopenta[b]pyran-5-yl]heptanoic acid](/img/structure/B13426599.png)

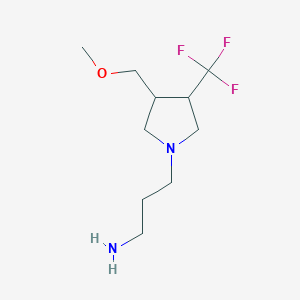
![2-[Bromo(difluoro)methyl]-6-fluoro-1,3-benzoxazole](/img/structure/B13426607.png)
![(Z)-N'-hydroxy-2-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)acetimidamide](/img/structure/B13426613.png)
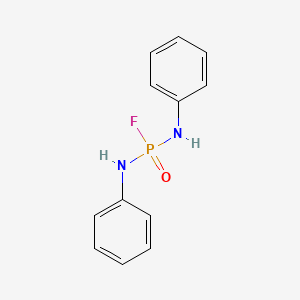
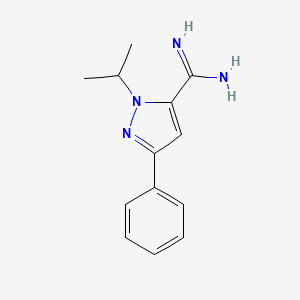
-pyridinyl)-methanone](/img/structure/B13426626.png)

